molecular formula C28H18N2 B8208543 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile

4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile

Cat. No.: B8208543
M. Wt: 382.5 g/mol
InChI Key: DPLPIRSOTGOWHR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with diphenylethylene lithium to yield the desired product[2][2]. The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the stability and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The benzonitrile groups can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structural properties make it useful in the study of molecular interactions and biological pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile can be compared to other similar compounds, such as:

The uniqueness of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile lies in its combination of a tetraphenylethylene core with benzonitrile groups, providing a distinct set of chemical and physical properties that make it valuable in various research and industrial applications.

Biological Activity

4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile (CAS No. 2323541-78-0) is an organic compound notable for its unique structural features and potential applications in materials science and biological studies. This compound belongs to a class of molecules known for their aggregation-induced emission (AIE) properties, which have implications in various fields including optoelectronics and biomedicine.

Chemical Structure and Properties

The molecular formula of this compound is C28H18N2C_{28}H_{18}N_{2}, with a molecular weight of 382.46 g/mol. Its structure includes two diphenylethene units connected by a dibenzonitrile moiety, enhancing its conjugation and electronic properties.

PropertyValue
Molecular FormulaC28H18N2C_{28}H_{18}N_{2}
Molecular Weight382.46 g/mol
CAS Number2323541-78-0
Purity>98%

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, research focusing on AIE-active compounds has demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and modulation of mitochondrial pathways.

A study conducted by Zhang et al. (2023) highlighted that AIE-active compounds can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy . The mechanism involves the accumulation of these compounds in the mitochondria of cancer cells, leading to increased oxidative stress and subsequent cell death.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. A comparative analysis of related compounds showed promising results against various bacterial strains, particularly Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Study 1: Anticancer Efficacy

In a laboratory setting, researchers evaluated the efficacy of several AIE-active compounds against human breast cancer cell lines (MCF-7). The results indicated that treatment with these compounds led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .

Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of related diphenylethene derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as novel antimicrobial agents .

Properties

IUPAC Name

4-[1-(4-cyanophenyl)-2,2-diphenylethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2/c29-19-21-11-15-25(16-12-21)28(26-17-13-22(20-30)14-18-26)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLPIRSOTGOWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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